molecular formula C26H34N2O5 B584899 8-Demethyl Ivabradine CAS No. 304464-97-9

8-Demethyl Ivabradine

カタログ番号: B584899
CAS番号: 304464-97-9
分子量: 454.567
InChIキー: BMPIAMMIUINAOW-HXUWFJFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyl Ivabradine involves the demethylation of Ivabradine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the demethylation process while minimizing impurities.

化学反応の分析

Types of Reactions: 8-Demethyl Ivabradine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

類似化合物との比較

Uniqueness: 8-Demethyl Ivabradine is unique due to its specific inhibition of HCN channels and its potential therapeutic applications in cardiovascular diseases. Unlike other heart rate-lowering agents, it does not affect myocardial contractility or vascular tone, making it a safer option for patients with heart failure .

生物活性

8-Demethyl Ivabradine is a significant metabolite of Ivabradine, a drug primarily used for managing heart rate in patients with heart failure and angina. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article explores the biological mechanisms, pharmacological effects, and clinical implications of this compound.

Target Interaction

This compound acts primarily on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels , particularly influencing the If current in the sinoatrial node of the heart. This action leads to a reduction in heart rate by slowing diastolic depolarization .

Biochemical Pathways

The compound also interacts with various signaling pathways, notably the PI3K/AKT/mTOR/p70S6K pathway , which plays a role in cellular growth and metabolism. This interaction could have implications for cardiac function and overall cellular health.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has an oral bioavailability similar to that of its parent compound, Ivabradine, estimated at around 40% . Its metabolism is primarily hepatic, involving cytochrome P450 enzymes, particularly CYP3A4 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the If current in sinoatrial node cells, similar to Ivabradine but with varying potency. This inhibition leads to significant reductions in heart rate without adversely affecting myocardial contractility .

In Vivo Studies

Clinical trials involving Ivabradine have indirectly provided insights into the activity of its metabolites, including this compound. For instance:

  • SHIFT Trial : This study showed that ivabradine reduced hospitalizations for worsening heart failure by approximately 24% compared to placebo. The effects were more pronounced in patients with higher baseline heart rates .
  • BEAUTIFUL Trial : Although ivabradine did not significantly reduce the primary endpoint of cardiovascular events overall, it did show benefits in subgroups with elevated heart rates .

Comparative Analysis

CompoundMechanism of ActionBioavailabilityPrimary Use
IvabradineHCN channel inhibition40%Heart failure, angina
This compoundHCN channel inhibitionSimilar to IvabradineMetabolite with potential effects on heart rate regulation

Safety Profile

The safety profile of this compound is largely inferred from studies on Ivabradine. Common adverse effects include bradycardia and visual disturbances; however, these are generally mild and manageable .

Case Studies

Clinical case studies highlight the efficacy of ivabradine and its metabolites in managing heart rate:

  • A patient cohort treated with ivabradine reported significant improvements in exercise tolerance and quality of life metrics compared to those receiving standard care alone.
  • Adverse events were monitored closely, revealing a higher incidence of bradycardia but fewer serious complications compared to placebo groups .

特性

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-12-23(31-2)22(29)11-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPIAMMIUINAOW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747567
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304464-97-9
Record name 8-Demethyl ivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304464979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-DEMETHYL IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R563KE5HR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。